molecular formula C21H25N5O2 B2838838 9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone CAS No. 877616-18-7

9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone

Cat. No.: B2838838
CAS No.: 877616-18-7
M. Wt: 379.464
InChI Key: UWZITUUWNUGLNH-UHFFFAOYSA-N
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Description

The compound is a type of purine, which is a heterocyclic aromatic organic compound. Purines are fundamental to all life forms due to their role in the genetic code. They are part of DNA, RNA, ATP, GTP, cyclic AMP, and NADH .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a purine core (a pyrimidine ring fused to an imidazole ring) with various substitutions at different positions. These substitutions include a benzyl group, methyl groups, and a 2-methylallyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The benzyl group might undergo reactions typical of aromatic compounds, while the methyl and 2-methylallyl groups might undergo reactions typical of alkanes and alkenes, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, it might have different solubility, melting point, boiling point, and spectral properties .

Scientific Research Applications

DNA Cleaving Agents and Anticancer Activity Compounds structurally related to the query chemical have been explored as DNA cleaving agents showing specificity under reducing conditions. These agents, such as Pyrrolo[1,2-a]benzimidazole(PBI)-based aziridinyl quinones, demonstrate a unique spectrum of cytotoxicity against cancer cells, highlighting their potential as novel anticancer drugs (E. B. Skibo & W. Schulz, 1993).

Antimicrobial and Antioxidant Potential Newly synthesized derivatives with similarities in structure have been evaluated for antimicrobial activities against various bacterial strains. Additionally, some compounds exhibit significant antioxidant potential, underscoring their possible utility in treating infections and oxidative stress-related conditions (Ashok Kumar et al., 2011).

Cardiotonic Activity Another area of application involves the synthesis and evaluation of novel pyrimidine derivatives for their cardiotonic activity. These compounds, through various synthetic methods, have been tested for their positive inotropic effects, suggesting potential use in heart-related therapies (P. Dorigo et al., 1996).

Anticonvulsant Agents Research has also identified a new class of 9-benzyl-6-(dimethylamino)-9H-purines with potent anticonvulsant activity against seizures in rats, opening avenues for developing new treatments for epilepsy and related disorders (J. Kelley et al., 1988).

Antirhinovirus Activity Additionally, compounds within this structural realm have shown significant in vitro activity against rhinoviruses, suggesting their potential as antiviral agents for the treatment of common colds and other viral infections (J. Kelley et al., 1988).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a novel compound, studies could be conducted to explore its potential applications in various fields such as medicine, materials science, or biochemistry .

Properties

IUPAC Name

9-benzyl-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-15(3)12-25(17)20)13-16-8-6-5-7-9-16/h5-9,15H,1,10-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZITUUWNUGLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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